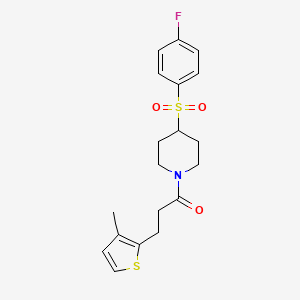

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

Description

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a synthetic organic compound featuring a piperidine core substituted with a 4-fluorophenyl sulfonyl group and a propan-1-one chain terminating in a 3-methylthiophen-2-yl moiety. This structure combines aromatic, heterocyclic, and sulfonyl functionalities, making it a candidate for pharmacological exploration, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO3S2/c1-14-10-13-25-18(14)6-7-19(22)21-11-8-17(9-12-21)26(23,24)16-4-2-15(20)3-5-16/h2-5,10,13,17H,6-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHVJDSYDOOBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Piperidine

The introduction of the sulfonyl group to piperidine typically involves reacting piperidine with 4-fluorobenzenesulfonyl chloride. A patented method for sulfonyl chloride synthesis (US9487485B2) utilizes phosphorus pentachloride (PCl₅) in chlorobenzene to generate sulfonyl chlorides from sulfonic acids.

Procedure :

- Piperidine (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen.

- 4-Fluorobenzenesulfonyl chloride (1.1 equiv) is added dropwise at 0°C.

- Triethylamine (2.0 equiv) is introduced to scavenge HCl, and the mixture is stirred for 12 hours at room temperature.

- The product is isolated via aqueous workup and purified by recrystallization from ethanol/water (yield: 78–85%).

Alternative Route: Direct Functionalization of Pre-sulfonated Piperidines

A patent (WO2001002357A2) describes the synthesis of 4-(4'-fluorophenyl)piperidines via reductive amination and subsequent sulfonation. For this compound, 4-fluorophenylmagnesium bromide can be reacted with piperidine-4-sulfonyl chloride in the presence of a palladium catalyst to introduce the aryl group.

Preparation of 3-(3-Methylthiophen-2-yl)propan-1-one

Thiophene Ring Construction

The 3-methylthiophen-2-yl group is synthesized via a Paal-Knorr thiophene synthesis:

Ketone Formation

The propan-1-one moiety is introduced via Friedel-Crafts acylation:

- Reactants : 3-Methylthiophene (1.0 equiv) and propionyl chloride (1.2 equiv).

- Catalyst : Aluminum chloride (AlCl₃, 1.5 equiv) in dichloroethane.

- Conditions : Reflux for 4 hours, followed by quenching with ice-cold HCl.

- Yield : 65–72% after distillation under reduced pressure.

Coupling Strategies

Amide Bond Formation

The piperidine sulfonyl amine and propan-1-one-thiophene carboxylic acid are coupled using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):

Direct Alkylation

An alternative method involves alkylating the piperidine nitrogen with 3-(3-methylthiophen-2-yl)propanoyl chloride:

- Base : Potassium carbonate (K₂CO₃) in acetonitrile.

- Conditions : Reflux for 8 hours.

- Purification : Column chromatography (ethyl acetate/hexane, 1:3).

Reaction Optimization and Challenges

Sulfonation Efficiency

The use of PCl₃ instead of PCl₅ in sulfonyl chloride synthesis was explored but resulted in lower yields (58–62%) due to incomplete conversion.

Steric Hindrance in Coupling

Bulky substituents on the thiophene ring necessitated longer reaction times (36–48 hours) for complete coupling, as noted in analogous indole-containing compounds.

Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Data (Analogous Compound)

A related pyrimidoindole inhibitor (PMC9462319) exhibited planar geometry with hydrogen-bonded dimers, suggesting similar packing for the target compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding sulfonyl chlorides or sulfonic acids.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Generation of various substituted piperidines or thiophenes.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Core Heterocyclic Moieties

- Target Compound : Contains a piperidine ring with a 4-fluorophenyl sulfonyl group at the 4-position and a propan-1-one side chain.

- Analog 1: (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one (3aj, ) shares the 4-fluorophenyl sulfonyl and propan-1-one groups but incorporates a pyrazolo-pyrimidine substituent.

- Analog 2 : 1-(4-(methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one (4a, ) replaces the piperidine with a methylsulfonylphenyl group, reducing conformational flexibility but improving COX-2 selectivity .

Table 1: Structural Comparison

Aromatic and Sulfonyl Groups

- The 4-fluorophenyl sulfonyl group in the target compound is electronically distinct from methylsulfonyl (e.g., 4a) or unsubstituted sulfonyl analogs. Fluorine’s electron-withdrawing effect enhances metabolic stability and influences binding interactions .

- Thiophene vs.

Physicochemical Properties

- Melting Points : Piperidine-based compounds (e.g., 6d–6l in ) exhibit melting points between 132–230°C, suggesting the target compound likely falls within this range .

- Solubility : The 3-methylthiophen-2-yl group may reduce aqueous solubility compared to polar substituents (e.g., sulfamoyl groups in 6d–6l) .

Biological Activity

The compound 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize available research findings regarding its biological activity, including data from case studies, research articles, and relevant data tables.

The compound's molecular formula is with a molecular weight of approximately 335.44 g/mol. Its structure features a piperidine ring substituted with a fluorophenyl sulfonyl group and a methylthiophene moiety.

Research indicates that compounds similar to this structure may exhibit various biological activities, including anti-inflammatory and anticancer properties. The sulfonamide functionality is known to interact with biological targets, potentially modulating pathways involved in inflammation and cell proliferation.

Antitumor Activity

A study examining derivatives of piperidine-based compounds reported that modifications, such as the introduction of fluorine substituents, enhanced their antitumor efficacy. These compounds demonstrated improved binding affinity to targets involved in tumor growth inhibition, suggesting that the presence of the fluorophenyl group may play a crucial role in its bioactivity .

Anti-inflammatory Effects

Similar compounds have been shown to inhibit the NLRP3 inflammasome pathway, which is critical in mediating inflammatory responses. For instance, derivatives demonstrated significant inhibition of IL-1β release in stimulated macrophages, indicating their potential as anti-inflammatory agents .

Antimicrobial Properties

Compounds bearing similar piperidine structures have exhibited moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The antibacterial mechanism is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or function .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.